2-Ethylcyclohexane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-ethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
HBJFODPNOGPGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1S(=O)(=O)N |
Origin of Product |
United States |
**conformational Analysis of 2 Ethylcyclohexane 1 Sulfonamide**
Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism
The cyclohexane ring is not a planar hexagon as simple 2D drawings might suggest. nih.gov A flat hexagonal structure would suffer from significant angle strain, with C-C-C bond angles of 120°, a major deviation from the ideal tetrahedral angle of 109.5°. nih.govpressbooks.pub Furthermore, a planar arrangement would lead to high torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons. msu.edumasterorganicchemistry.com To alleviate both angle and torsional strain, the cyclohexane ring adopts puckered, non-planar conformations. libretexts.orgnih.gov
The most stable and predominant of these is the chair conformation . msu.eduscribd.com In this arrangement, all C-C-C bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, thus eliminating nearly all angle and torsional strain. pressbooks.pubmsu.edu Other, less stable conformations include the boat, twist-boat, and half-chair forms. msu.edulibretexts.org The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. nih.gov The twist-boat is an intermediate conformation that is more stable than the boat, and the half-chair is a high-energy transition state between the chair and twist-boat forms. nih.govmsu.edu
In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial and equatorial . nih.gov Axial bonds are parallel to the principal axis of the ring, pointing straight up or down. nih.govyoutube.com Equatorial bonds point out from the "equator" of the ring. nih.govyoutube.com Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. youtube.com
Chair Conformations and Ring Flipping Dynamics
A key dynamic feature of the cyclohexane ring is its ability to rapidly interconvert between two equivalent chair conformations through a process known as ring flipping or chair-flipping . nih.govscribd.com This interconversion has an energy barrier of approximately 10 kcal/mol, allowing for about one million interconversions per second at room temperature. scribd.comfiveable.me
During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. nih.govpressbooks.pubmasterorganicchemistry.com However, substituents that are pointing "up" relative to the ring's plane remain "up," and those pointing "down" remain "down". fiveable.memasterorganicchemistry.com For an unsubstituted cyclohexane molecule, the two chair conformations are identical in energy and are indistinguishable. scribd.com However, when substituents are present, the two chair conformers are often not equal in energy. rsc.org
Axial and Equatorial Preferences of the Ethyl and Sulfonamide Substituents
When a cyclohexane ring is substituted, the substituent group generally prefers to occupy the more spacious equatorial position to minimize steric strain. nih.govrsc.orgyoutube.com The destabilization caused by a substituent in the axial position is primarily due to unfavorable steric interactions with the other two axial atoms on the same side of the ring. rsc.orgyoutube.com
In 2-Ethylcyclohexane-1-sulfonamide, we must consider the steric preferences of both the ethyl group and the sulfonamide group (-SO₂NH₂).
Ethyl Group: The ethyl group has a well-documented preference for the equatorial position. The energy difference between the equatorial and axial conformers for an ethyl group is approximately 1.75-1.8 kcal/mol. youtube.com An axial ethyl group can rotate around its C-C bond to position the terminal methyl group away from the ring, which is why its steric demand is only slightly greater than that of a methyl group. msu.edu
Sulfonamide Group (-SO₂NH₂): While a specific A-value for the sulfonamide group is not readily available in standard tabulations, its steric bulk can be inferred from its structure. The sulfur atom is tetrahedral, bonded to two oxygen atoms, an amino group, and the cyclohexane ring. This arrangement makes the sulfonamide group significantly bulky. It is reasonable to assume its steric requirement is substantial, likely greater than that of an ethyl group, and thus it will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.
The relative stability of the conformers of this compound depends on its stereochemistry (cis or trans).
Trans-2-Ethylcyclohexane-1-sulfonamide: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is vastly more stable, as it places both bulky groups in the less sterically hindered equatorial positions, avoiding significant 1,3-diaxial interactions. libretexts.org
Cis-2-Ethylcyclohexane-1-sulfonamide: In the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts these positions. The more stable conformer will be the one that places the larger group—the sulfonamide group—in the equatorial position and the smaller ethyl group in the axial position. libretexts.org
Steric Interactions and A-Values in Substituted Cyclohexane Systems
The preference for equatorial substitution is quantified by A-values, which represent the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. youtube.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. youtube.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.43 |
| -OH | 0.87 |
| -CH₃ | 1.70 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
Data sourced from multiple references. youtube.com
The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction . rsc.org This refers to the steric repulsion between an axial substituent on a given carbon (C1) and the axial hydrogens (or other substituents) on the carbons two positions away (C3 and C5). rsc.orgyoutube.com These atoms are on the same side of the ring and are in close proximity, leading to van der Waals repulsion. nih.gov For an axial ethyl group, there are two such interactions with axial hydrogens, contributing to its A-value of ~1.75 kcal/mol. The 1,3-diaxial interactions for the even bulkier sulfonamide group would be significantly more destabilizing.
The 1,3-diaxial interaction in an axial-substituted cyclohexane is electronically analogous to a gauche butane (B89635) interaction . When viewing a Newman projection along the C1-C2 bond of axial methylcyclohexane, the axial methyl group and the C3 carbon of the ring are in a gauche relationship, similar to the gauche conformer of butane. An axial methyl group has two such interactions (with C3 and C5), each contributing about 0.9 kcal/mol of strain, for a total of ~1.8 kcal/mol.
For 1,2-disubstituted cyclohexanes like the target molecule, an additional gauche interaction can occur between the two adjacent substituents. In the cis isomer, where one group is axial and one is equatorial, there is a gauche interaction between the ethyl and sulfonamide groups. In the trans isomer, the diequatorial conformer also experiences this gauche interaction, while the diaxial conformer does not.
Energetics of Conformational Isomers and Rotamers
The relative populations of two conformers at equilibrium can be calculated from their free energy difference (ΔG°), which is largely determined by the A-values of the axial substituents and any additional gauche interactions.
For trans-2-Ethylcyclohexane-1-sulfonamide , the energy difference between the diaxial and diequatorial conformers would be the sum of the A-values for the ethyl group (~1.75 kcal/mol) and the sulfonamide group (a large, positive value), minus the energy of the gauche interaction between the two groups in the diequatorial form. The equilibrium will overwhelmingly favor the diequatorial conformer.
For cis-2-Ethylcyclohexane-1-sulfonamide , the energy difference between the two possible chair conformers (axial-ethyl/equatorial-sulfonamide vs. equatorial-ethyl/axial-sulfonamide) is the difference between the A-values of the two groups. Since the sulfonamide group is bulkier than the ethyl group, its A-value is larger. Therefore, the conformer with the equatorial sulfonamide and axial ethyl group will be significantly lower in energy and thus more populated at equilibrium. libretexts.org
Furthermore, the substituents themselves have internal rotational freedom, leading to different rotamers .
The ethyl group can rotate about the C-C single bond. In an axial position, it orients itself to minimize steric clashes with the axial hydrogens. msu.edu
The sulfonamide group can rotate around the C-S bond. Studies of similar aryl sulfonamides show that the orientation of the amino group relative to the SO₂ frame can vary, with eclipsed and staggered conformations being possible. nih.gov The specific rotational preference in this aliphatic system will seek to minimize steric interactions with the adjacent ethyl group and the cyclohexane ring itself.
Influence of Conformation on Molecular Stability and Reactivity
The spatial arrangement of substituents on a cyclohexane ring, known as conformation, profoundly influences the molecule's stability and reactivity. For this compound, a disubstituted cyclohexane, the stability of its various conformations is primarily dictated by the steric interactions of the ethyl and sulfonamide groups with the rest of the ring. The chair conformation is the most stable arrangement for a cyclohexane ring, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the extent of steric strain, particularly the 1,3-diaxial interactions.
For 1,2-disubstituted cyclohexanes like this compound, we must consider both cis and trans isomers, each with two possible chair conformations that can be interconverted through a process called ring-flipping.
Cis-2-Ethylcyclohexane-1-sulfonamide
In the cis isomer, both the ethyl and sulfonamide groups are on the same face of the cyclohexane ring. This results in one substituent being in an axial position and the other in an equatorial position in any given chair conformation. libretexts.org Ring-flipping interchanges these positions.
The two possible chair conformations for the cis isomer are:
Ethyl group axial and Sulfonamide group equatorial (axial-equatorial).
Ethyl group equatorial and Sulfonamide group axial (equatorial-axial).
The relative stability of these two conformers depends on the steric bulk of the two substituents. The conformer with the larger group in the equatorial position will be more stable. libretexts.org Assuming the sulfonamide group is bulkier than the ethyl group, the conformation with the sulfonamide group in the equatorial position and the ethyl group in the axial position would be the more stable of the two.
| Conformer of cis-2-Ethylcyclohexane-1-sulfonamide | Ethyl Group Position | Sulfonamide Group Position | Relative Stability |
| Conformer 1 | Axial | Equatorial | Less Stable |
| Conformer 2 | Equatorial | Axial | More Stable (presumed) |
Trans-2-Ethylcyclohexane-1-sulfonamide
In the trans isomer, the ethyl and sulfonamide groups are on opposite faces of the ring. This leads to two possible chair conformations upon ring-flipping: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). libretexts.org
The two possible chair conformations for the trans isomer are:
Ethyl group axial and Sulfonamide group axial (diaxial).
Ethyl group equatorial and Sulfonamide group equatorial (diequatorial).
The diequatorial conformer is significantly more stable than the diaxial conformer because it avoids the substantial steric strain from 1,3-diaxial interactions that would be present if both bulky groups were in axial positions. openstax.orglibretexts.org Therefore, trans-2-Ethylcyclohexane-1-sulfonamide is expected to exist almost exclusively in the diequatorial conformation.
| Conformer of trans-2-Ethylcyclohexane-1-sulfonamide | Ethyl Group Position | Sulfonamide Group Position | Relative Stability |
| Conformer 1 | Axial | Axial | Much Less Stable |
| Conformer 2 | Equatorial | Equatorial | Much More Stable |
Influence on Reactivity
The conformation of this compound also dictates its chemical reactivity. For reactions that are sensitive to steric hindrance, the accessibility of the ethyl and sulfonamide groups will depend on their axial or equatorial positioning. An equatorial substituent is generally more sterically accessible to incoming reagents than an axial one, which is shielded by the other axial substituents on the same side of the ring.
Furthermore, certain reactions, such as E2 eliminations, have strict stereoelectronic requirements. For an E2 reaction to occur on a cyclohexane ring, the two leaving groups (typically a hydrogen and another substituent) must be in a trans-diaxial arrangement. The conformational equilibrium of the different isomers of this compound will therefore determine the feasibility and rate of such reactions. For example, in the more stable diequatorial conformer of the trans isomer, no such trans-diaxial relationship exists between a hydrogen and either the ethyl or sulfonamide group, which would inhibit E2 elimination reactions.
**spectroscopic and Advanced Structural Elucidation of 2 Ethylcyclohexane 1 Sulfonamide**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the complete covalent structure of 2-Ethylcyclohexane-1-sulfonamide in solution. One- and two-dimensional NMR experiments establish through-bond and through-space correlations, allowing for a full assignment of all proton and carbon signals. researchgate.netresearchgate.net
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus in the molecule. The electron-withdrawing sulfonamide group significantly influences the chemical shifts of nearby nuclei, causing them to appear at a lower field (downfield shift). pressbooks.pubnih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the ethyl group, the cyclohexane (B81311) ring protons, and the amine protons of the sulfonamide group. The proton on the carbon bearing the sulfonamide group (C1-H) would be the most downfield of the ring protons. The protons on the carbon with the ethyl substituent (C2-H) would also be shifted downfield relative to other ring protons. The ethyl group would present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, assuming free rotation and coupling to each other. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule. pressbooks.pub The carbon atom directly bonded to the sulfonamide group (C1) is expected to be the most deshielded of the cyclohexane ring carbons. The chemical shifts are influenced by the electronegativity of the sulfur and oxygen atoms. The signals for the ethyl group and the remaining cyclohexane carbons would appear in the typical aliphatic region. pressbooks.pubnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| SO₂NH₂ | 4.5 - 5.5 (broad singlet) | - | Protons on nitrogen, exchangeable, broad signal. |
| H-1 | 2.8 - 3.2 | 55 - 65 | Alpha to electron-withdrawing SO₂ group, significant downfield shift. |
| H-2 | 1.8 - 2.2 | 40 - 50 | Alpha to ethyl group, moderate downfield shift. |
| H-3, H-4, H-5, H-6 | 1.1 - 1.9 | 20 - 35 | Standard aliphatic cyclohexane protons. |
| -CH₂CH₃ | 1.3 - 1.6 (quartet) | 25 - 30 | Methylene protons of the ethyl group. |
| -CH₂CH₃ | 0.8 - 1.0 (triplet) | 10 - 15 | Methyl protons of the ethyl group. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between H-1 and its neighbors (H-2 and H-6), and between H-2 and its neighbors (H-1 and H-3). It would also clearly show the coupling between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal assigned to H-1 would show a cross-peak to the C-1 signal in the HSQC spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different parts of the molecule. ethz.ch Key HMBC correlations would include:
The proton at C-1 (H-1) showing a correlation to C-2 and C-6 of the ring, and potentially to the carbons of the ethyl group (C-7, C-8).
The methylene protons of the ethyl group showing correlations to C-2 of the ring and the methyl carbon. This confirms the attachment point of the ethyl group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Formula: C₈H₁₇NO₂S), the nominal molecular weight is 191 amu.
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 191 would be observed. The fragmentation pattern is predicted to be dominated by characteristic losses related to the alkyl and sulfonamide moieties. nih.govlibretexts.org
Loss of the Ethyl Group: A primary fragmentation pathway for alkylcyclohexanes is the loss of the alkyl substituent. This would result in a fragment at m/z 162 ([M - C₂H₅]⁺). nist.gov
Sulfonamide Fragmentation: Sulfonamides exhibit characteristic fragmentation patterns. nih.gov
Loss of sulfur dioxide (SO₂), a common rearrangement for sulfonamides, would lead to a fragment at m/z 127 ([M - SO₂]⁺). nih.govresearchgate.net
Cleavage of the C-S bond would yield a C₈H₁₆N⁺ fragment at m/z 126.
Cleavage of the S-N bond can also occur. researchgate.net
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 191 | [C₈H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |
| 162 | [C₆H₁₂NO₂S]⁺ | Loss of ethyl group (-C₂H₅) |
| 127 | [C₈H₁₇N]⁺ | Loss of sulfur dioxide (-SO₂) |
| 112 | [C₈H₁₆]⁺ | Loss of sulfonamide radical (·SO₂NH₂) |
| 83 | [C₆H₁₁]⁺ | Cyclohexenyl cation from further fragmentation |
| 80 | [SO₂NH₂]⁺ | Sulfonamide cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Characterization
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net
For this compound, the key functional groups are the N-H bonds of the primary sulfonamide and the S=O bonds. The aliphatic C-H bonds of the cyclohexane and ethyl groups will also show strong absorptions.
N-H Stretching: The primary sulfonamide (-NH₂) group is expected to show two distinct stretching bands in the region of 3400-3200 cm⁻¹.
S=O Stretching: The sulfonyl group (-SO₂-) will exhibit two strong, characteristic absorption bands: an asymmetric stretch at higher wavenumbers (1350-1310 cm⁻¹) and a symmetric stretch at lower wavenumbers (1160-1140 cm⁻¹). rsc.org
C-H Stretching: The aliphatic C-H bonds of the cyclohexane and ethyl groups will produce strong absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
S-N Stretching: The S-N bond vibration typically appears in the 950-900 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. nih.gov While N-H and S=O stretches are visible, the symmetric S=O stretch is often strong in the Raman spectrum. The C-C and C-H vibrations of the alkyl backbone will also be prominent.
Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) | 3400 - 3200 |
| C-H (Alkyl) | Stretch | 2960 - 2850 (strong, multiple) | 2960 - 2850 (strong) |
| S=O | Asymmetric Stretch | 1350 - 1310 (strong) | 1350 - 1310 (weak) |
| S=O | Symmetric Stretch | 1160 - 1140 (strong) | 1160 - 1140 (strong) |
| S-N | Stretch | 950 - 900 (medium) | 950 - 900 (medium) |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. mdpi.com This technique would precisely determine:
Molecular Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the three-dimensional arrangement of the atoms. The chair conformation is most likely.
Stereochemistry: The relative orientation of the ethyl and sulfonamide substituents (axial vs. equatorial). It would distinguish between cis and trans diastereomers.
Bond Parameters: Highly accurate measurements of all bond lengths and angles.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding involving the sulfonamide N-H protons as donors and the sulfonyl oxygens as acceptors. openaccessjournals.com
As of now, no public crystal structure data is available for this specific compound.
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating potential isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the standard method for assessing the purity of sulfonamides. iaea.orgmdpi.com A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable. Detection by UV-Vis spectrophotometry or mass spectrometry (LC-MS) would be effective. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
Gas Chromatography (GC): Given its likely volatility, GC is also a viable method for purity analysis. A non-polar or medium-polarity capillary column would be appropriate. GC can be particularly useful for separating the cis and trans diastereomers of this compound, which may have slightly different retention times. Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of components.
**computational Chemistry and Theoretical Modeling of 2 Ethylcyclohexane 1 Sulfonamide**
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry for studying the electronic and structural properties of molecules. mdpi.com DFT methods are frequently used to calculate a wide array of molecular properties with high accuracy. core.ac.uk For sulfonamides, DFT has been successfully employed to investigate structural parameters, vibrational frequencies, and electronic properties. core.ac.ukresearchgate.net
DFT calculations are instrumental in predicting the electronic landscape of a molecule. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize molecular geometry and compute various electronic descriptors for sulfonamide compounds. researchgate.net
Key electronic properties that can be determined include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For a sulfonamide, the oxygen atoms of the sulfonyl group and the nitrogen atom are expected to be regions of negative potential, while the hydrogen atoms of the amine group are sites of positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, electron delocalization, and the stabilization energy associated with these interactions. researchgate.net In sulfonamides, NBO analysis can quantify the delocalization of electron density within the sulfonamide framework itself. mdpi.com
Table 1: Illustrative Predicted Electronic Properties for 2-Ethylcyclohexane-1-sulfonamide (Based on Typical DFT Calculations for Analogous Compounds)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -7.0 to -8.0 eV | Represents the ability to donate an electron. |
| LUMO Energy | ~ 1.0 to 2.0 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 8.0 to 10.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~ 3.0 to 5.0 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| NBO Stabilization Energy | Significant stabilization from interactions between the lone pairs of the oxygen atoms (nO) and the antibonding orbital of the S-N bond (σ*S-N). mdpi.com | Confirms the delocalization of electrons within the sulfonamide group, contributing to its overall stability. |
Note: The values in this table are hypothetical and serve as illustrations based on data from similar sulfonamide compounds. Specific values would require dedicated DFT calculations for this compound.
DFT is a powerful method for exploring the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways. researchgate.net By calculating the energies of reactants, products, and intermediate structures, a detailed reaction profile can be constructed. A critical aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate.
For this compound, theoretical calculations could be used to:
Model its synthesis, for example, by examining the mechanism of sulfonylation of 2-ethylcyclohexylamine.
Predict its degradation pathways by identifying the most likely bonds to break and the activation energies required for these processes.
Investigate the thermodynamics and kinetics of its potential acid-base chemistry, such as the deprotonation of the sulfonamide N-H group. High-level quantum chemical methods can be used to predict the pKa values of sulfonamides with reasonable accuracy. nih.gov
The process involves locating the transition state structure for a given reaction step and performing a frequency calculation to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics focus on the physical movements and interactions of atoms over time, governed by the principles of classical mechanics (using force fields).
The cyclohexane (B81311) ring is not a flat hexagon; it exists in several non-planar conformations to relieve angle and torsional strain. dalalinstitute.com The most stable and predominant conformation is the "chair" form. utdallas.edu For a substituted cyclohexane like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Chair Conformation: The ethyl group at C2 and the sulfonamide group at C1 will have a strong preference for the equatorial position to minimize steric hindrance. utdallas.edu An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. The energy cost of placing an ethyl group in an axial position is significant, meaning the di-equatorial conformer would be overwhelmingly favored at equilibrium.
Other Conformations: Other, less stable conformations include the "boat" and "twist-boat". These are typically higher in energy and act as transition states or intermediates during the "ring flip" process, where one chair conformation converts to another. dalalinstitute.com
Molecular mechanics calculations can be used to determine the relative energies of these different conformers and thus predict their equilibrium populations. sapub.org
Table 2: Theoretical Relative Energies of this compound Conformers
| Conformation | Substituent Positions (1-SO2NH2, 2-Ethyl) | Relative Energy (kcal/mol) (Illustrative) | Predicted Population at 298 K |
| Chair | Equatorial, Equatorial | 0 (Most Stable) | >99% |
| Chair | Axial, Equatorial | ~ 3 - 5 | <1% |
| Chair | Equatorial, Axial | ~ 2 - 4 | <1% |
| Chair | Axial, Axial | > 6 | <<<1% |
| Twist-Boat | - | ~ 5 - 6 | <<1% |
| Boat | - | ~ 6 - 7 | <<1% |
Note: These energy values are illustrative estimates based on the known conformational preferences of substituted cyclohexanes. A detailed conformational analysis would be required for precise values.
The sulfonamide functional group is a key player in forming strong intermolecular interactions, which are critical for understanding the compound's physical properties, crystal structure, and biological activity. nih.gov
Hydrogen Bonding: The sulfonamide group (-SO2NH2) is an excellent hydrogen bond motif. The N-H groups act as hydrogen bond donors, while the two electronegative oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. mdpi.comcsic.es In a crystal lattice or in a protic solvent, this compound would be expected to form extensive networks of N-H···O=S hydrogen bonds.
Van der Waals Forces: The nonpolar ethyl and cyclohexane portions of the molecule will interact primarily through weaker van der Waals forces.
Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure, providing a detailed picture of the packing environment. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling approaches that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. researchgate.net
A QSPR study for this compound or a series of related compounds would typically involve:
Dataset Compilation: Assembling a set of molecules with known experimental data for a specific property (e.g., solubility, melting point, toxicity).
Descriptor Calculation: Using quantum chemical methods (like DFT) or other software to calculate a large number of molecular descriptors for each compound in the set. researchgate.net
Model Development: Employing statistical methods, such as multilinear regression (MLR), to build a mathematical equation that links a selection of the most relevant descriptors to the experimental property.
Validation: Testing the predictive power of the resulting model using internal and external validation techniques. researchgate.net
For instance, a QSPR model could be developed to predict the antibacterial activity of a series of N-substituted or cyclohexane-ring-substituted sulfonamides.
Table 3: Typical Molecular Descriptors Used in QSPR/QSAR Studies of Sulfonamides
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, polarity, ability to participate in electrostatic interactions. |
| Topological | Molecular connectivity indices, Wiener index | Size, shape, and degree of branching of the molecular structure. |
| Steric | Molecular volume, Surface area, Ovality | The spatial arrangement and bulk of the molecule, relevant for receptor fitting. |
| Thermodynamic | Heat of formation, Hydration energy | Stability and interaction with solvent. |
Development of Predictive Models based on Topological Indices
Topological indices (TIs) are numerical descriptors derived from the molecular graph of a compound, quantifying aspects of its size, shape, and branching. frontiersin.org These indices are instrumental in the development of Quantitative Structure-Property Relationship (QSPR) models, which seek to establish a mathematical correlation between the molecular structure and its physicochemical properties. frontiersin.org For sulfonamide derivatives, TIs have been effectively used to forecast characteristics such as melting point and formula weight. frontiersin.org
The process involves calculating a variety of degree-based topological indices for the molecular structure of this compound. These indices can then be used as variables in linear regression models to predict specific properties. frontiersin.org The findings from such analyses on related compounds suggest a strong correlation between TIs and various physical and chemical attributes. nih.gov The application of TIs is a valuable asset in the rational design and synthesis of new compounds. frontiersin.org
To illustrate how such a model could be developed for this compound, one would first calculate various topological indices. Examples of commonly used indices include the Zagreb indices (M₁ and M₂), the Randić index, and the atom-bond connectivity (ABC) index. nih.govnih.gov These calculated values would then be correlated with experimentally determined properties to build a predictive model.
Table 1: Hypothetical Topological Indices and Predicted Properties for a Set of Sulfonamide Analogs
| Compound | M₁ Index | M₂ Index | ABC Index | Predicted Boiling Point (°C) |
| This compound | 150.8 | 175.2 | 10.5 | 385.4 |
| Analog A | 145.3 | 169.8 | 10.1 | 378.9 |
| Analog B | 155.1 | 180.4 | 10.8 | 392.1 |
| Analog C | 148.9 | 173.5 | 10.4 | 382.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the application of the QSPR methodology based on principles described for other sulfonamides.
In Silico Exploration of Chemical Reactivity and Selectivity
In silico methods are crucial for predicting the chemical reactivity and selectivity of molecules like this compound. These computational techniques allow for the study of a molecule's electronic properties, which are key determinants of its behavior in chemical reactions. nih.gov Parameters derived from quantum chemical calculations, such as chemical softness and electronegativity, provide valuable insights into a compound's reactivity. nih.gov
For instance, chemical softness is a measure of a molecule's ability to undergo chemical reactions, with higher values indicating greater reactivity. nih.gov Conversely, electronegativity describes a molecule's capacity to attract electrons. nih.gov The geometrical structure of sulfonamides is a primary determinant of their biological reactivity as it influences how they bind to receptors. nih.gov Theoretical calculations can determine the most stable conformations and the electronic energies of different isomers, which is critical since isomers can exhibit vastly different biological activities. nih.gov
Molecular docking is another powerful in silico tool used to predict the binding orientation and affinity of a molecule to a target protein, which can help in understanding its potential biological activity and selectivity. While specific targets for this compound are not defined, this methodology could be applied to explore its interactions with various enzymes or receptors.
Table 2: Hypothetical In Silico Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Implication |
| Electronegativity (χ) | 0.165 eV | Moderate electron-attracting capability. nih.gov |
| Chemical Softness (S) | 4.95 eV | Indicates a moderate propensity to react. nih.gov |
| Dipole Moment | 3.5 D | Suggests moderate polarity, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | 5.8 eV | A larger gap suggests higher kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the types of descriptors and general values reported for other sulfonamide compounds in computational studies.
**chemical Degradation Pathways and Environmental Chemical Fate**
Oxidative Degradation Mechanisms
Oxidative degradation is a primary pathway for the transformation of sulfonamides in the environment. These processes involve the generation of highly reactive species that can break down the complex molecular structure of the parent compound.
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that utilize highly reactive radicals, most notably the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant organic pollutants. researchgate.netmostwiedzy.pl For sulfonamides, AOPs have been shown to be effective in achieving high degradation efficiencies. researchgate.netresearchgate.net Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. researchgate.netyoutube.com
The reactivity of sulfonamides in AOPs is influenced by their chemical structure. The aniline (B41778) moiety and the sulfonamide bond are particularly susceptible to oxidative attack. mostwiedzy.pllsmu.lt While specific kinetic data for 2-Ethylcyclohexane-1-sulfonamide is unavailable, studies on other sulfonamides demonstrate the general efficacy of these methods. For instance, ozone-based processes have demonstrated high efficiency in degrading sulfamethizole. researchgate.net Similarly, sulfate (B86663) radical-based AOPs (SR-AOPs) have also been reported as effective for the degradation of various pharmaceuticals, including sulfonamides. mostwiedzy.pl
Table 1: Examples of Sulfonamide Degradation by Various AOPs (Data for illustrative purposes from related compounds)
| Sulfonamide | AOP System | Removal Efficiency | Reference |
| Sulfamethizole | Ozonation | >99% | researchgate.net |
| Sulfamethoxazole (B1682508) | Fe²⁺/UV/SPC | High | researchgate.net |
| Sulfadiazine (B1682646) | Electron Beam Irradiation | Dose-dependent | researchgate.net |
| Sulfadoxine | UV-A/TiO₂ | 100% | researchgate.net |
Note: This table presents data for other sulfonamides to illustrate the potential efficacy of AOPs, as specific data for this compound is not available.
Reactive Oxygen Species (ROS), including the hydroxyl radical (•OH), superoxide (B77818) radical (O₂•⁻), and singlet oxygen (¹O₂), are the key drivers of degradation in oxidative processes. The hydroxyl radical is a powerful, non-selective oxidant that can react with most organic compounds at near-diffusion-controlled rates.
In the context of sulfonamide degradation, ROS can initiate a cascade of reactions. The primary sites of attack are the electron-rich moieties of the molecule. For a compound like this compound, this would likely include the sulfonamide group and potentially the ethyl-cyclohexyl group, although the aromatic ring in other sulfonamides is a more common initial reaction site. The reaction of peroxymonosulfate (B1194676) (PMS) with sulfamethoxazole, for instance, was found to be initiated at the amino functional group, leading to a series of hydroxylated and nitrated byproducts. nih.gov
Photochemical Degradation Processes
Photochemical degradation involves the absorption of light energy, which can lead to the breakdown of chemical compounds. This can occur through direct photolysis or be mediated by other substances in a photosensitized process.
Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent decomposition. The rate and extent of direct photolysis are dependent on the compound's molar absorption coefficient and quantum yield. For many sulfonamides, direct photolysis in sunlit surface waters can be a significant degradation pathway. nih.gov
Photosensitized degradation involves other substances in the water, such as natural organic matter (e.g., humic acids), which absorb light and then transfer the energy to the pollutant or generate reactive species that in turn degrade the pollutant.
Studies on various sulfonamides, such as sulfamethazine, sulfadiazine, and sulfamethoxazole, have shown that photodegradation can lead to significant removal, with degradation rates being compound-specific. nih.govresearchgate.net The primary photochemical reaction pathways often involve the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net
Table 2: Photodegradation of Selected Sulfonamides under Simulated Sunlight (Illustrative Data)
| Compound | Degradation after 24h | Primary Pathways | Reference |
| Sulfamethazine | 52% | SO₂ extrusion | nih.gov |
| Sulfadiazine | 88-98% | S-N bond cleavage, SO₂ extrusion | nih.gov |
| Sulfamethoxazole | 88-98% | S-N bond cleavage | nih.gov |
Note: This table provides data for other sulfonamides to illustrate general photochemical behavior, as specific data for this compound is not available.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of sulfonamides towards hydrolysis is generally high under typical environmental pH and temperature conditions. nih.govresearchgate.net
Studies on a range of sulfonamides have demonstrated that they are hydrolytically stable, with half-lives often exceeding one year at neutral pH. nih.govresearchgate.net However, under more extreme pH conditions (acidic or alkaline) and elevated temperatures, hydrolysis can become more significant. nih.govresearchgate.net For some sulfonamides, hydrolysis can be catalyzed by acids, leading to the cleavage of the sulfonamide bond. researchgate.net The stability of the sulfonamide linkage is generally greater than that of an amide linkage under acidic conditions. researchgate.net
Given the general stability of the sulfonamide bond to hydrolysis, it is expected that this compound would also exhibit high hydrolytic stability under typical environmental conditions.
Identification and Structural Characterization of Degradation Products and Intermediates
The identification of degradation products is crucial for understanding the transformation pathways and assessing the potential environmental risks of the resulting compounds. For sulfonamides, a variety of degradation products have been identified from different degradation processes.
Common degradation pathways for sulfonamides include:
Cleavage of the S-N bond: This is a frequently observed degradation pathway in both photochemical and oxidative processes, leading to the formation of sulfanilic acid derivatives and the corresponding amine. lsmu.ltresearchgate.net
SO₂ extrusion: This pathway is particularly relevant in photochemical degradation and leads to the formation of desulfonated products. nih.govresearchgate.net
Hydroxylation: The addition of hydroxyl groups to the molecule is a common initial step in oxidative degradation processes. researchgate.netnih.gov
Transformations of the amino group: The aniline amino group can be oxidized to nitroso and nitro derivatives, particularly in processes involving strong oxidants. nih.gov
While specific degradation products for this compound have not been reported, based on the degradation of other sulfonamides, potential transformation products could include 2-ethylcyclohexylamine and derivatives of benzenesulfonic acid, formed via the cleavage of the S-N bond.
Table 3: Common Degradation Products of Sulfonamides (General Classes)
| Degradation Process | Class of Degradation Product | Common Examples from other Sulfonamides |
| Photodegradation | Products of S-N bond cleavage | Sulfanilic acid, Aniline derivatives |
| Photodegradation | Products of SO₂ extrusion | Desulfonated sulfonamides |
| Advanced Oxidation | Hydroxylated products | Hydroxylated sulfonamides |
| Advanced Oxidation | Products of S-N bond cleavage | Sulfanilic acid, Aniline derivatives |
Note: This table lists general classes of degradation products observed for other sulfonamides, as specific products for this compound are not documented.
Kinetic Studies of Degradation Reactions
The degradation of sulfonamides often follows pseudo-first-order kinetics, particularly in processes like photocatalysis. For instance, studies on sulfadiazine (SDZ) and sulfamethoxazole (SMX) have shown that their degradation rates are influenced by environmental conditions such as pH and the presence of catalysts like TiO2. mdpi.com In one study, the photocatalytic degradation rate constants for SDZ and SMX were determined to be 0.0261 ± 0.0008 min⁻¹ and 0.0193 ± 0.0002 min⁻¹, respectively. mdpi.com The degradation of parent sulfonamides has been observed to follow first-order kinetics in various studies. researchgate.net
The rate of degradation is also dependent on the specific reactive species involved. For chemical degradation in aquatic environments, the reactivity of oxidants towards sulfonamides generally follows the order: SO₄•⁻ ≈ •OH > O₃ > ¹O₂ > ClO₂ ≈ Fe(VI) ≈ HOCl > peroxymonosulfate. nih.gov
Table 1: Representative Degradation Rate Constants for Selected Sulfonamides (Illustrative)
| Sulfonamide | Degradation Process | Rate Constant (k) | Conditions | Reference |
| Sulfadiazine (SDZ) | Photocatalysis (TiO₂) | 0.0261 min⁻¹ | pH 7.0 | mdpi.com |
| Sulfamethoxazole (SMX) | Photocatalysis (TiO₂) | 0.0193 min⁻¹ | pH 7.0 | mdpi.com |
| Ceftobiprole | Alkaline Hydrolysis | Not specified | 0.01 M NaOH | mdpi.com |
| Ceftobiprole | Oxidation | 7.07 × 10⁻⁵ s⁻¹ | 3% H₂O₂ | mdpi.com |
Note: This table is for illustrative purposes to show the range of kinetic data available for other sulfonamides, as specific data for this compound is not available.
Enzymatic and Biotransformation Mechanisms in Chemical Systems (excluding biological/clinical implications)
Biotransformation is a key process in the environmental fate of many organic compounds, including sulfonamides. This process involves enzymatic modifications that can alter the structure and properties of the parent molecule. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govresearchgate.net Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. researchgate.net Phase II reactions involve the conjugation of the molecule with endogenous substances, increasing its water solubility. nih.govresearchgate.net
For sulfonamides, biotransformation can occur through various pathways, including the modification of the amino group and the cleavage of the sulfonamide bridge. nih.gov Unique biological degradation pathways can include formylation/acetylation, glycosylation, and deamination of the amino group. nih.gov
The cleavage of the carbon-sulfur (C-S) and nitrogen-carbon (N-C) bonds within the sulfonamide functional group represents a critical step in the degradation of these compounds. These cleavage reactions can lead to the formation of various transformation products.
C-S Bond Cleavage: The sulfur-carbon bond in the sulfonamide moiety can be susceptible to cleavage under certain conditions. For instance, hydrolytic cleavage of the S-N bond is a proposed mechanism for the degradation of some sulfonamides, but C-S bond cleavage has also been indicated by the formation of products like sulfanilic acid. acs.org In some cases, direct photolysis can result in SO₂ extrusion, which involves the cleavage of both C-S bonds to the sulfonyl group. researchgate.net
N-C Bond Cleavage: The nitrogen-carbon bond adjacent to the sulfonyl group can also be a site for enzymatic or chemical attack. Electrically-driven N-C bond cleavage has been demonstrated for certain sulfonamides, proceeding through the formation of an N-sulfonyliminium ion intermediate. researchgate.net In biological systems, electrophilic attack often occurs at the nitrogen atom of the amino group or the nitrogen atom in the sulfonamide bridge, which can lead to the cleavage of the S-N bond. nih.gov Photolytic cleavage of the sulfonamide bond has been shown to be effective at specific wavelengths, leading to the release of the corresponding amino group. nih.gov
The specific mechanisms and products of C-S and N-C bond cleavage for this compound would depend on the specific environmental conditions and microbial communities present. However, based on the general reactivity of sulfonamides, it is plausible that both C-S and N-C bond cleavage pathways contribute to its environmental degradation.
**derivatization Strategies and Synthesis of Analogues of 2 Ethylcyclohexane 1 Sulfonamide**
Rational Design Principles for Novel Cyclohexanesulfonamide Structures
The rational design of new analogues of 2-Ethylcyclohexane-1-sulfonamide is guided by established principles of medicinal chemistry. Structure-activity relationship (SAR) studies, though not specific to this exact molecule, inform the design of novel compounds with potentially enhanced properties. Key strategies include bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties to improve potency or reduce side effects, and scaffold hopping, which involves replacing the cyclohexane (B81311) ring with other cyclic systems.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further refine the design process. These tools allow for the prediction of how different substituents on the sulfonamide, ethyl chain, or cyclohexane ring might influence the molecule's interaction with a biological target.
Synthesis of N-Substituted this compound Analogues
A variety of substituents can be introduced at the nitrogen atom, including:
Alkyl groups: To increase lipophilicity and potentially enhance membrane permeability.
Aryl groups: To introduce aromatic interactions and potentially new binding modes.
Heterocyclic moieties: To introduce polar contacts and improve solubility.
The synthesis of these analogues is typically straightforward, proceeding via nucleophilic substitution at the sulfonyl chloride. The choice of amine dictates the nature of the N-substituent.
Table 1: Representative N-Substituted Analogues of this compound
| Substituent (R) | Reagent | Potential Property Modification |
|---|---|---|
| Methyl | Methylamine | Increased lipophilicity |
| Phenyl | Aniline (B41778) | Introduction of aromatic interactions |
| Pyridin-2-yl | 2-Aminopyridine | Introduction of polar contacts, potential for hydrogen bonding |
Modification and Functionalization of the Ethyl Side Chain
The 2-ethyl side chain offers another avenue for structural diversification. Modifications at this position can influence the molecule's steric profile and introduce new functional groups for further reactions.
Key functionalization strategies include:
Oxidation: The ethyl group can be oxidized to introduce hydroxyl, carbonyl, or carboxylic acid functionalities. These transformations can increase polarity and provide handles for further conjugation.
Halogenation: Radical halogenation can introduce bromine or chlorine atoms, which can then be displaced by other nucleophiles to create a variety of derivatives.
Chain Extension/Branching: While more complex, multi-step syntheses could be employed to extend or branch the ethyl chain, probing the steric requirements of a potential binding pocket.
Derivatization and Functionalization of the Cyclohexane Ring
The cyclohexane ring itself can be functionalized to create a diverse library of analogues. The presence of the sulfonamide and ethyl groups will direct the regioselectivity of these reactions.
Potential derivatization approaches include:
Introduction of Additional Substituents: Functional groups such as hydroxyls, amines, or halogens can be introduced onto the ring through various synthetic methods. The position of these new substituents can be controlled to some extent by the directing effects of the existing groups.
Ring Modification: More drastic modifications could involve ring contraction or expansion, or the introduction of unsaturation to form cyclohexene (B86901) or cyclohexadiene derivatives. These changes would significantly alter the three-dimensional shape of the molecule.
Table 2: Potential Functionalization of the Cyclohexane Ring
| Reaction Type | Reagents | Potential Outcome |
|---|---|---|
| Hydroxylation | Oxidizing agents (e.g., KMnO4, OsO4) | Introduction of hydroxyl groups |
| Halogenation | N-Bromosuccinimide (NBS), Cl2 | Introduction of halogen atoms |
Stereoselective Synthesis and Separation of Isomeric Derivatives
This compound is a chiral molecule, existing as different stereoisomers due to the stereocenters on the cyclohexane ring. The biological activity of these isomers can differ significantly. Therefore, stereoselective synthesis and the separation of isomers are crucial aspects of its chemistry.
Methods for obtaining stereochemically pure isomers include:
Chiral Resolution: Separation of a racemic mixture of the final compound or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: Employing a chiral starting material or a chiral catalyst to selectively produce the desired stereoisomer. For instance, a stereoselective hydrogenation of a substituted cyclohexene precursor could establish the desired stereochemistry.
The characterization of the absolute configuration of each isomer is typically accomplished using techniques such as X-ray crystallography or vibrational circular dichroism (VCD).
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-ethylcyclohexane-1-sulfonyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
